molecular formula C18H20N6O B2728691 2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2380168-86-3

2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2728691
CAS No.: 2380168-86-3
M. Wt: 336.399
InChI Key: CVYWXMRZGPYWPK-UHFFFAOYSA-N
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Description

2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[1,2-a]pyrimidine core, which is fused with a piperazine ring substituted with a dimethylpyrimidinyl group.

Properties

IUPAC Name

2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-13-14(2)19-12-20-18(13)23-9-7-22(8-10-23)16-11-17(25)24-6-4-3-5-15(24)21-16/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYWXMRZGPYWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C3=CC(=O)N4C=CC=CC4=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid

    Reducing Agents: Sodium borohydride

    Nucleophiles: Benzylamine

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as protein tyrosine kinases and cyclin-dependent kinases . These interactions inhibit the activity of these enzymes, leading to the disruption of cellular signaling pathways that are crucial for cell proliferation and survival. This makes the compound a promising candidate for the development of anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug discovery. Its ability to inhibit multiple molecular targets simultaneously enhances its potential as a multi-targeted therapeutic agent.

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